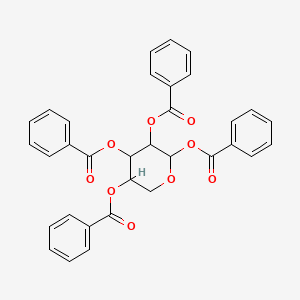

alpha-d-Arabinose tetrabenzoate

Description

Historical Development and Evolution of Benzoylated Arabinose Derivatives Research

The use of benzoyl groups as protecting agents in carbohydrate chemistry has a long history. Early research in the mid-20th century focused on understanding the relative reactivity of the different hydroxyl groups on a sugar ring towards benzoylation. Studies by researchers such as Williams and co-workers in the 1970s established general reactivity trends for various sugars, demonstrating that even similarly positioned hydroxyls in different sugar series can exhibit distinct reactivities. rsc.org For instance, they determined the order of reactivity towards benzoylation for several hexopyranosides, highlighting that the hydroxyl at position 4 is often the least reactive. rsc.org

A significant advancement in the application of benzoylated sugars was the development of methods to synthesize glycosyl halides, such as acetobromoglucose, pioneered by Koenigs and Knorr. nih.gov These per-acylated glycosyl halides proved to be stable and reliable glycosyl donors, which are molecules that provide the sugar unit in a glycosylation reaction—the fundamental process for forming the glycosidic bond that links sugars together. The preparation of benzoylated glycosyl bromides from fully benzoylated sugars became a key strategy. nih.gov

Research into arabinose derivatives specifically has been part of this broader evolution. While early studies often focused on more common sugars like glucose and galactose, the methodologies developed were applicable across a range of monosaccharides. The synthesis and use of benzoylated arabinose derivatives, including furanose forms like 2,3,5-tri-O-benzoyl-D-arabinosyl bromides, were explored as intermediates for creating more complex molecules. nih.gov The overarching goal has been to develop efficient and stereoselective methods for oligosaccharide assembly, a field where benzoylated arabinose derivatives continue to play a crucial role. nih.gov

Overview of Research Trajectories for α-D-Arabinose Tetrabenzoate

Research involving α-D-Arabinose tetrabenzoate primarily follows its application as a synthetic intermediate. As a per-benzoylated, or fully protected, derivative of D-arabinose, its utility lies in its stability and its ability to be converted into a reactive glycosyl donor.

A major research trajectory is its use in glycosylation reactions . By treating α-D-Arabinose tetrabenzoate with reagents like hydrogen bromide or by modifying its anomeric position, it can be transformed into a glycosyl donor. This donor can then be reacted with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a disaccharide. This is a fundamental step in the synthesis of oligosaccharides and polysaccharides. The benzoyl protecting groups are crucial during this process as they influence the stereochemical outcome of the glycosylation, often favoring the formation of specific anomeric linkages. nih.gov

Another significant area of research is the synthesis of biologically active glycoconjugates . Here, the arabinose unit, delivered via a derivative of α-D-Arabinose tetrabenzoate, is attached to a non-carbohydrate scaffold, such as an alkaloid or a lipid. For example, novel indolocarbazole derivatives containing an L-arabinopyranosyl moiety have been synthesized and investigated as potential antitumor agents that intercalate with DNA. nih.gov In such syntheses, the fully protected tetrabenzoate allows for the initial coupling reactions to proceed without interference from the sugar's hydroxyl groups.

Finally, α-D-Arabinose tetrabenzoate and related compounds are subjects of conformational analysis . nih.gov The bulky benzoyl groups influence the conformation of the pyranose ring. Understanding these conformational preferences through techniques like NMR spectroscopy and computational modeling is critical, as the three-dimensional shape of the sugar donor affects the stereoselectivity and efficiency of glycosylation reactions. capes.gov.br

Data Tables

Table 1: Chemical and Physical Properties of α-D-Arabinose Tetrabenzoate

| Property | Value |

| IUPAC Name | (4,5,6-tribenzoyloxyoxan-3-yl) benzoate (B1203000) nih.gov |

| Molecular Formula | C₃₃H₂₆O₉ nih.gov |

| Molecular Weight | 566.6 g/mol nih.gov |

| Exact Mass | 566.15768240 Da nih.gov |

| CAS Number | 7702-27-4 nih.gov |

| Synonyms | 1,2,3,4-Tetra-O-benzoyl-α-D-arabinopyranose, beta-L-Arabinopyranose tetrabenzoate nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7702-27-4 |

|---|---|

Molecular Formula |

C33H26O9 |

Molecular Weight |

566.6 g/mol |

IUPAC Name |

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |

InChI |

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |

InChI Key |

YHLULIUXPPJCPL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Ii. Advanced Synthetic Strategies for α D Arabinose Tetrabenzoate and Analogous Protected Arabinose Derivatives

Direct Benzoylation Methodologies for Polyol Substrates

Direct benzoylation of arabinose and other polyols is a common method for preparing perbenzoylated derivatives such as α-D-arabinose tetrabenzoate. This approach involves treating the polyol with a benzoylating agent in the presence of a base or catalyst.

The complete benzoylation (perbenzoylation) of a polyol requires forcing conditions to acylate all hydroxyl groups. The classical method involves using an excess of benzoyl chloride in a basic solvent like pyridine (B92270), which also acts as a catalyst and acid scavenger. cdnsciencepub.com Esterification methods often employ an acid chloride or anhydride (B1165640) with pyridine, and sometimes more nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are added to enhance reactivity. rsc.org

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. For instance, a metal-free approach using 1-benzoylimidazole as the acylating reagent, catalyzed by the organobase 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been developed for the regioselective benzoylation of primary hydroxyl groups under mild conditions. nih.gov While aimed at selective protection, such systems can be adapted for perbenzoylation by modifying stoichiometry and reaction conditions. Another strategy involves catalysis by tetrabutylammonium (B224687) benzoate (B1203000) for the regioselective benzoylation of methyl glycosides with benzoic anhydride, which can also be driven towards full benzoylation. rsc.org

The optimization of these reactions involves a careful balance of reagent stoichiometry, temperature, reaction time, and the choice of solvent and catalyst to achieve high yields of the desired perbenzoylated product.

While perbenzoylation aims to acylate all hydroxyl groups, achieving regioselectivity to obtain partially benzoylated derivatives is a significant challenge in carbohydrate chemistry. rsc.org The relative reactivity of the hydroxyl groups in arabinose (and other sugars) dictates the outcome of selective benzoylation reactions. Primary hydroxyl groups are generally more reactive than secondary ones. cdnsciencepub.com

Studies on the selective benzoylation of benzyl (B1604629) β-L-arabinopyranoside using 2.2 molar equivalents of benzoyl chloride at -30°C yielded a mixture of products, with the 2,3-di-O-benzoyl derivative being the major product (65-70% yield) and the 2,3,4-tri-O-benzoyl derivative as a minor product (10-15% yield). cdnsciencepub.comcdnsciencepub.com This outcome highlights the higher reactivity of the hydroxyl groups at the C-2 and C-3 positions under these conditions.

The choice of catalytic system is crucial for controlling regioselectivity. Organotin reagents, for example, have been widely used for the regioselective acylation of carbohydrates. ethz.ch Metal-free, organobase-catalyzed methods have also shown high regioselectivity for the primary hydroxyl group. nih.gov The development of these selective methods provides insight into the factors governing reactivity and allows for the synthesis of specific, partially protected arabinose benzoates that are valuable synthetic intermediates.

| Substrate | Reagents & Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| Benzyl β-L-arabinopyranoside | 2.2 eq. Benzoyl chloride, Pyridine, -30°C to RT | Benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside | 65-70% | cdnsciencepub.com, cdnsciencepub.com |

| Benzyl β-L-arabinopyranoside | 2.2 eq. Benzoyl chloride, Pyridine, -30°C to RT | Benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside | 10-15% | cdnsciencepub.com, cdnsciencepub.com |

| Methyl α-D-glucopyranoside | 1.1 eq. 1-Benzoylimidazole, 0.2 eq. DBU, MeCN, 50°C | Methyl 6-O-benzoyl-α-D-glucopyranoside | 72% | nih.gov |

Indirect Synthetic Routes via Key Intermediates

Glycosyl halides, particularly bromides, are highly valuable intermediates in carbohydrate synthesis. nih.gov A common route to protected arabinose derivatives involves the initial formation of a per-O-acylated sugar, which is then converted to an anomeric halide. For example, a fully benzoylated arabinose can be treated with HBr in a suitable solvent to generate the thermodynamically stable α-D-arabinosyl bromide. This bromide is a versatile glycosyl donor.

Alternatively, the synthesis can start from the free sugar. Numerous methods exist for preparing glycosyl bromides from 1-O-acyl derivatives using reagents like HBr or TMSBr. nih.gov A milder approach involves treating 1-O-picoloyl derivatives with copper(II) bromide to yield α-glycosyl bromides, a method compatible with various protecting groups. nih.gov Once the desired D-arabinosyl bromide is obtained, it can be used in glycosylation reactions, and the protecting groups can be manipulated as needed. If the starting halide is not fully benzoylated, subsequent benzoylation steps can be performed to yield the final α-D-arabinose tetrabenzoate.

Cyclic orthoesters are useful intermediates for the selective acylation of hydroxyl groups. ethz.ch An indirect pathway to selectively protected arabinose derivatives involves the synthesis and subsequent ring-opening of arabinofuranose orthobenzoates. β-D-arabinofuranose 1,2,5-orthobenzoates can be prepared efficiently from methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. nih.gov

The strategic ring-opening of these orthoesters with various nucleophiles allows for the introduction of different functionalities at specific positions. This method provides access to novel, selectively protected arabinofuranose building blocks. For example, the acidic opening of five-membered cyclic orthoesters derived from cis-diols typically yields the axial ester exclusively, a principle that can be applied to arabinose derivatives to achieve high regioselectivity. ethz.ch The resulting partially protected arabinose can then undergo further functionalization or benzoylation to afford the target tetrabenzoate.

Chemo- and Regioselective Protection Strategies in Arabinose Chemistry

The selective protection of one or more hydroxyl groups in arabinose is a fundamental challenge that must be overcome to synthesize complex carbohydrate structures. rsc.org Regioselectivity is often difficult to achieve due to the similar reactivity of the multiple hydroxyl groups.

Various strategies have been developed to address this challenge. These include:

Catalytic Methods: The use of organotin catalysts (e.g., dibutyltin (B87310) dichloride) can activate specific hydroxyl groups for regioselective alkylation or acylation. ethz.chresearchgate.net Metal-free organocatalysis, such as using DBU with 1-benzoylimidazole, offers a robust method for selectively benzoylating primary hydroxyls. nih.gov

Enzymatic Reactions: Lipases can be used for the regioselective acylation of sugars, often showing high selectivity for specific hydroxyl positions under mild conditions. ethz.ch

Temporary Protecting Groups: The use of bulky protecting groups like silyl (B83357) or trityl ethers can sterically hinder certain hydroxyl groups, directing acylation to the remaining free positions. nih.gov A strategy known as Regioselective Silyl Exchange Technology (ReSET) allows for the controlled exchange of silyl groups for acetate (B1210297) groups, providing access to specifically protected sugars. rsc.org

One-Pot Procedures: Multi-step reaction sequences performed in a single flask without intermediate purification can be highly efficient. For example, a one-pot protocol using TMSOTf as a catalyst can transform per-silylated hexopyranosides into a variety of differentially protected monosaccharides. nih.gov

A study on the synthesis of OSW-1 disaccharide highlighted the regioselective protection of D-xylose, a pentose (B10789219) related to arabinose. At low concentrations, TBSCl was found to selectively react with the C-4 hydroxyl group, demonstrating how reaction conditions can be fine-tuned to achieve regioselectivity. rsc.org Similarly, regioselective acylation of methyl L-arabinofuranosides has been achieved through base-catalyzed reactions with acyl chlorides. nih.gov

| Strategy | Reagents/Catalyst | Selectivity Outcome | Reference |

|---|---|---|---|

| Organotin Catalysis | Dibutyltin dichloride (Bu2SnCl2) | Activates specific hydroxyls for regioselective alkylation/acylation. | researchgate.net, ethz.ch |

| Organobase Catalysis | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) / 1-Benzoylimidazole | Highly regioselective benzoylation of primary hydroxyl groups. | nih.gov |

| Silyl Exchange Technology (ReSET) | Acetic acid on per-O-TMS protected sugar | Regioselective exchange of TMS for acetate groups. | rsc.org |

| One-Pot Protection | TMSOTf | Transformation of per-silylated sugars into various differentially protected derivatives. | nih.gov |

| Concentration Control | tert-Butyldimethylsilyl chloride (TBSCl) at low concentration | Regioselective protection of the C-4 hydroxyl in D-xylose. | rsc.org |

Methodologies for Differential Protection of Hydroxyl Groups in Arabinofuranose and Arabinopyranose Systems

The selective protection of specific hydroxyl groups on the arabinose scaffold is paramount for its use in sequential chemical transformations. The inherent differences in reactivity between the hydroxyl groups of arabinofuranose and arabinopyranose rings necessitate distinct strategic approaches.

In arabinofuranose systems, the primary hydroxyl group at C-5 is generally the most reactive, followed by the anomeric hydroxyl at C-1. The secondary hydroxyls at C-2 and C-3 present a greater challenge for differentiation due to their similar reactivity. A common strategy involves the formation of a cyclic acetal, such as an isopropylidene or benzylidene group, across the C-1 and C-2 hydroxyls. This temporary protection allows for the selective functionalization of the C-3 and C-5 hydroxyls. For instance, treatment of D-arabinose with acetone (B3395972) under acidic conditions can yield 1,2-O-isopropylidene-α-D-arabinofuranose, leaving the C-3 and C-5 hydroxyls available for subsequent reactions like benzoylation.

Regioselective benzoylation, a key step in forming compounds like α-D-arabinose tetrabenzoate, can be achieved through various means. The use of benzoyl chloride in pyridine at low temperatures often leads to the preferential benzoylation of the primary C-5 hydroxyl and the more reactive anomeric hydroxyl. To achieve full benzoylation, an excess of the benzoylating agent and elevated temperatures are typically required.

For arabinopyranose systems, the stereochemical arrangement of the hydroxyl groups dictates their relative reactivity. The equatorial hydroxyl groups are generally more accessible and thus more reactive than their axial counterparts. This principle can be exploited for regioselective protection. For example, enzymatic catalysis using lipases has been shown to achieve regioselective acylation of pentoses like arabinose. Immobilized Candida antarctica lipase (B570770) B, for instance, can catalyze the transesterification between arabinose and an activated acyl donor, often with high regioselectivity for the primary hydroxyl group. nih.gov

Chemical methods for regioselective benzoylation of pyranosides often employ specific catalysts. The use of benzoyl cyanide with an amine catalyst, such as triethylamine (B128534) or 4-pyrrolidinopyridine, has been demonstrated to afford regioselective protection of diol and triol systems within pyranosides. rsc.org These reactions can be finely tuned to target specific hydroxyl groups based on their electronic and steric environment.

Another powerful technique for differentiating hydroxyl groups is the use of orthoester protecting groups. numberanalytics.comwikipedia.org Orthoesters can be formed, for example, at the C-1 and C-2 positions, and their subsequent stereoselective opening can provide access to differentially protected derivatives. numberanalytics.com This strategy is particularly valuable for controlling the stereochemical outcome of glycosylation reactions. numberanalytics.com

A summary of methodologies for differential protection is presented in the table below.

| Ring System | Methodology | Reagents/Conditions | Outcome |

| Arabinofuranose | Cyclic Acetal Formation | Acetone or Benzaldehyde, Acid Catalyst | Protection of C-1 and C-2 hydroxyls |

| Arabinofuranose | Regioselective Benzoylation | Benzoyl Chloride, Pyridine, Low Temperature | Preferential benzoylation of C-5 and C-1 |

| Arabinopyranose | Enzymatic Acylation | Immobilized Lipase (e.g., Candida antarctica lipase B) | Regioselective acylation, typically at the primary hydroxyl |

| Arabinopyranose | Catalytic Benzoylation | Benzoyl Cyanide, Amine Catalyst (e.g., Et3N) | Regioselective benzoylation of specific hydroxyls |

| Both | Orthoester Formation | Trialkyl Orthoacetate, Acid Catalyst | Formation of cyclic orthoester, enabling stereocontrolled functionalization |

Design and Implementation of Orthogonal Protecting Group Approaches

For the synthesis of complex oligosaccharides, a single type of protecting group is often insufficient. Orthogonal protecting group strategies are therefore essential, allowing for the selective removal of one protecting group in the presence of others. bham.ac.ukorganic-chemistry.org This enables the sequential unmasking of hydroxyl groups for glycosylation or other modifications.

An effective orthogonal strategy requires a set of protecting groups that are stable under a variety of reaction conditions but can be cleaved with high selectivity using specific reagents. organic-chemistry.org A typical orthogonal set for carbohydrate synthesis might include:

Ether-type protecting groups: Such as benzyl (Bn) ethers, which are stable to a wide range of acidic and basic conditions but can be removed by hydrogenolysis (e.g., H2, Pd/C).

Ester-type protecting groups: Such as benzoyl (Bz) or acetyl (Ac) esters, which are stable to acidic conditions and hydrogenolysis but are readily cleaved by base-catalyzed hydrolysis (e.g., NaOMe in MeOH).

Silyl ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, which are labile under acidic conditions or with fluoride (B91410) reagents (e.g., TBAF).

Acetal and ketal groups: Such as benzylidene or isopropylidene acetals, which are sensitive to acidic hydrolysis.

The design of an orthogonal protection scheme for an arabinose derivative would involve the careful selection and placement of these groups. For example, to prepare a building block for the synthesis of a branched oligosaccharide, one might selectively protect the C-5 hydroxyl with a silyl ether, the C-2 and C-3 hydroxyls with benzoyl esters, and the anomeric position with a temporary protecting group suitable for glycosylation, such as a thioglycoside. This arrangement allows for the selective deprotection of the C-5 hydroxyl using fluoride, without affecting the benzoyl esters, enabling chain extension at this position. Subsequently, the benzoyl groups could be removed under basic conditions to allow for further modifications at C-2 and C-3.

The following table outlines a hypothetical orthogonal protection strategy for an arabinopyranose derivative.

| Hydroxyl Position | Protecting Group | Deprotection Condition |

| C-1 (Anomeric) | Thioethyl (SEt) | Glycosylation Promoter (e.g., NIS/TfOH) |

| C-2 | Benzoyl (Bz) | Base (e.g., NaOMe/MeOH) |

| C-3 | Benzyl (Bn) | Hydrogenolysis (H2, Pd/C) |

| C-4 | tert-Butyldimethylsilyl (TBDMS) | Fluoride (e.g., TBAF) |

Considerations for Scalable Synthesis and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production of protected carbohydrates like α-D-arabinose tetrabenzoate presents significant challenges. These include the cost and availability of starting materials and reagents, the efficiency and safety of the reactions, and the development of robust and scalable purification methods.

For large-scale production, enzymatic processes are often attractive due to their high selectivity and mild reaction conditions, which can reduce the need for complex protection-deprotection steps and minimize waste. nih.gov However, the cost and stability of enzymes can be a limiting factor.

In chemical synthesis, process optimization is key. This may involve exploring alternative, less expensive reagents and catalysts, as well as developing one-pot procedures to minimize the number of unit operations. For instance, the use of deep eutectic solvents, which are biodegradable and have low toxicity, is being explored as a green alternative to traditional organic solvents for carbohydrate modifications. nih.gov

The purification of protected carbohydrates on a large scale is a major hurdle. Traditional column chromatography, while effective in the lab, can be expensive and time-consuming for industrial production. nih.gov Alternative purification techniques are therefore sought. These include:

Crystallization: This is often the most cost-effective method for obtaining highly pure compounds. The synthesis of α-D-arabinose tetrabenzoate benefits from the fact that the product is a stable, crystalline solid. unirioja.es

Recycling HPLC: Automated high-performance liquid chromatography systems with recycling capabilities can be used for the purification of large quantities of protected carbohydrates to a high degree of purity. santaisci.com

Filtration techniques: For separating solid products or removing solid impurities, various filtration technologies, such as plate frame filter presses, are employed in industrial settings. syrupmachine.com

The development of robust and economically viable industrial processes for producing protected sugars is crucial for advancing the field of glycochemistry and making carbohydrate-based products more accessible.

Iii. Chemical Reactivity and Transformational Chemistry of α D Arabinose Tetrabenzoate

Reactions Involving Benzoyl Ester Moieties

The benzoyl groups in α-D-arabinose tetrabenzoate can be selectively or completely removed, and the protected sites can undergo nucleophilic attack.

The removal of benzoyl protecting groups, known as deacylation or debenzoylation, is a fundamental transformation in carbohydrate synthesis. This can be achieved either globally, removing all benzoyl groups, or selectively, targeting specific positions.

Global Deacylation: The most common method for the complete removal of benzoyl esters is the Zemplén-Gattermann reaction, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol. researchgate.netnih.gov This transesterification reaction is typically efficient and proceeds under mild, basic conditions to yield the free sugar, D-arabinose. The generally accepted mechanism involves the attack of the methoxide ion on the carbonyl carbon of the benzoyl group, forming a tetrahedral intermediate that then collapses to release the arabinose hydroxyl group and methyl benzoate (B1203000). Recent studies, however, have proposed that hydrogen-bond complexes play a crucial role in the base-catalyzed process, suggesting that the traditional mechanism may be an oversimplification. rsc.org

Selective Deacylation: Achieving selective deacylation of α-D-arabinose tetrabenzoate is more challenging due to the similar reactivity of the four ester groups. However, variations in steric hindrance and electronic effects around each ester can sometimes be exploited. For instance, in related mannoside derivatives, ester groups at isolated positions have shown different lability under Zemplén conditions compared to those at non-isolated positions. researchgate.netnih.gov Acyl migration can also occur, where an acyl group moves to a less hindered position, complicating selective deprotection. researchgate.netnih.gov While specific studies on the selective deacylation of α-D-arabinose tetrabenzoate are not extensively detailed in the provided results, the principles observed in other protected sugars would apply.

| Reaction Type | Reagents and Conditions | Outcome | Mechanistic Notes |

| Global Deacylation | Catalytic NaOMe in MeOH (Zemplén conditions) | Complete removal of all benzoyl groups to yield D-arabinose. | Traditionally viewed as a base-catalyzed transesterification. researchgate.netnih.gov Recent evidence suggests the involvement of H-bond complexes. rsc.org |

| Selective Deacylation | Varies depending on desired outcome; often involves careful control of stoichiometry, temperature, and sterically hindered reagents. | Partial deprotection at a specific hydroxyl group. | Reactivity can be influenced by steric hindrance and electronic effects of neighboring groups. Acyl migration is a potential side reaction. researchgate.netnih.gov |

While the primary role of benzoyl groups is protection, the hydroxyl groups they mask can be made available for further reactions following deacylation. Once a specific hydroxyl group is selectively deprotected, it can serve as a nucleophile in various reactions. For example, it can be alkylated, acylated with a different protecting group, or used as a glycosyl acceptor in a subsequent glycosylation reaction. The synthesis of C-glycosyl phosphonate (B1237965) derivatives of 4-amino-4-deoxy-α-ʟ-arabinose, for instance, involves the manipulation of protected hydroxyl groups to introduce new functionalities. nih.gov

Glycosylation Reactions Utilizing Arabinose Tetrabenzoate Derivatives as Glycosyl Donors

α-D-Arabinose tetrabenzoate itself is not a glycosyl donor. To be used in glycosylation, the anomeric hydroxyl group must first be converted into a suitable leaving group, creating a glycosyl donor. Common examples of such modifications include the formation of glycosyl halides, trichloroacetimidates, or thioglycosides.

The stereochemical outcome of a glycosylation reaction—whether an α- or β-glycosidic bond is formed—is of paramount importance. This is influenced by several factors, including the nature of the protecting group at the C-2 position, the type of glycosyl donor, the promoter used, the reactivity of the glycosyl acceptor, and the reaction conditions. nih.gov

For arabinose derivatives, which lack a participating group at the C-2 position (as it is part of the pyranose ring), controlling stereoselectivity can be challenging. In such cases, the outcome is often governed by the anomeric effect and the specific reaction conditions. The use of non-participating solvents like dichloromethane (B109758) can favor the formation of 1,2-cis glycosides. organic-chemistry.org The choice of promoter and any additives can also significantly influence the stereoselectivity of the glycosylation. nih.gov

The activation of the glycosyl donor is the key step in a glycosylation reaction, leading to the formation of a reactive intermediate that is then attacked by the glycosyl acceptor.

Trichloroacetimidates: Glycosyl trichloroacetimidates are popular donors due to their ease of preparation and high reactivity. nih.gov They are typically activated by a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, trimethylsilyl (B98337) trifluoromethanesulfonate) or a Brønsted acid. nih.govresearchgate.net The activation mechanism involves protonation or coordination of the Lewis acid to the nitrogen atom of the imidate, making the trichloroacetimidate (B1259523) group a better leaving group. This facilitates the formation of a highly reactive oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor. organic-chemistry.org A common side reaction is the rearrangement of the trichloroacetimidate donor to the corresponding trichloroacetamide, which has been shown to occur through an intermolecular aglycon transfer mechanism. nih.gov

Thioglycosides: Thioglycosides are another versatile class of glycosyl donors known for their stability and the wide range of methods available for their activation. rsc.orgscispace.com Activation is achieved using a thiophilic promoter, which can be a metal salt, a halogen, an organosulfur reagent, or an alkylating agent. rsc.orgnih.gov The promoter interacts with the anomeric sulfur atom, facilitating its departure as a leaving group and generating the reactive glycosyl cation. nih.gov The mechanism can vary depending on the promoter system. For example, activation with an alkylating reagent like benzyl (B1604629) trichloroacetimidate in the presence of catalytic triflic acid involves the formation of a glycosyl sulfonium (B1226848) ion intermediate. nih.gov

| Glycosyl Donor Type | Activation Method | Reactive Intermediate | Key Features |

| Trichloroacetimidate | Catalytic Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂) | Oxocarbenium ion | Highly reactive, prone to rearrangement to trichloroacetamide. organic-chemistry.orgnih.gov |

| Thioglycoside | Thiophilic promoters (e.g., NIS/TfOH, PdBr₂) | Oxocarbenium ion or glycosyl sulfonium ion | Stable donors, activated by a variety of promoters. rsc.orgnih.govfu-berlin.de |

Intramolecular Rearrangements and Anomeric Conversions

Under certain conditions, α-D-arabinose tetrabenzoate and its derivatives can undergo intramolecular rearrangements and anomerization. Anomerization is the conversion of one anomer (e.g., α) into the other (β). This process typically occurs in solution and can be catalyzed by acids or bases. For instance, glycosyl trichloroacetimidates can undergo base-catalyzed anomerization to achieve a thermodynamically favored anomer. nih.gov In some cases, the equilibrium between anomers can be influenced by crystallization, where one anomer may preferentially precipitate from the solution. nih.gov The interconversion between anomers proceeds through an open-chain aldehyde form in a process known as mutarotation. libretexts.org

Conformational Equilibria of Pyranoid and Furanoid Tetrabenzoates

Like many sugars, arabinose can exist in equilibrium between different cyclic forms, primarily the six-membered pyranose and the five-membered furanose rings. youtube.com In aqueous solution, unprotected D-arabinose establishes an equilibrium that includes its α and β anomers in both pyranose and furanose forms, alongside a minute fraction of the open-chain aldehyde form. nih.gov

The introduction of four bulky benzoyl groups in α-D-arabinose tetrabenzoate significantly impacts this equilibrium. The steric and electronic effects of these groups influence the stability of the different ring conformations. The furanose ring, known for its flexibility, can adopt various puckered conformations, often described as N-type (north) and S-type (south). nih.gov Studies on arabinofuranosides have shown that the conformational preferences of the furanose ring can be probed using NMR spectroscopy, which provides insights into the ring's puckering and the orientation of its substituents. nih.govnih.gov While specific data for α-D-arabinose tetrabenzoate is not extensively detailed, the large benzoate groups are expected to introduce significant steric strain, which would favor conformations that minimize these unfavorable interactions. This steric hindrance can lock the ring into a more rigid conformation than would be observed in an unprotected or less-substituted arabinose derivative.

For pyranose rings, the chair conformation is typically the most stable. In the case of D-glucuronic acid, a related sugar acid, the 4C1 chair conformation is preferred. wikipedia.org For arabinose, the conformational equilibrium is more complex. The complete benzoylation of the sugar would likely shift the equilibrium to favor the thermodynamically most stable anomer and ring form, which may differ from that of the unprotected sugar.

Studies on Benzoyl Group Migrations and Their Synthetic Utility

Acyl group migration is a well-documented phenomenon in carbohydrate chemistry, where an ester group moves from one hydroxyl position to another, typically an adjacent one. ub.edu This process is particularly relevant for benzoylated sugars like α-D-arabinose tetrabenzoate and serves as a powerful tool in synthetic chemistry. youtube.com

The migration of a benzoyl group generally proceeds through a cyclic orthoester intermediate. This intramolecular rearrangement can be catalyzed by either acid or base. For instance, an efficient method utilizing the commercially available acid catalyst TsOH·H₂O has been developed to promote the regioselective migration of benzoyl esters. rsc.org This method facilitates the movement of a benzoyl group from a secondary hydroxyl to a primary one or from an equatorial secondary hydroxyl to an axial one, enabling the synthesis of a variety of orthogonally protected monosaccharides that are valuable as building blocks for complex oligosaccharides. nih.govrsc.org

Research has shown that the rate of acyl migration is influenced by several factors, including the nature of the acyl group, the solvent, pH, and the relative orientation of the hydroxyl groups (cis or trans). ub.eduresearchgate.net In one specific example involving an arabinose derivative, the hydrolysis of 2,3,5-tri-O-benzoyl-α-D-arabinosyl bromide was found to yield a product where the C2 benzoyl group had migrated to the C1 position. Such migrations, whether desired or unexpected, are a critical consideration in the strategic planning of multi-step syntheses involving protected carbohydrates. nih.gov

The synthetic utility of these migrations lies in their ability to selectively unmask a hydroxyl group at a position that might otherwise be difficult to access, thereby avoiding multiple protection and deprotection steps. youtube.com

Oxidation and Reduction Chemistry of Protected Arabinose Systems

The chemical transformation of protected arabinose derivatives through oxidation and reduction reactions opens pathways to a variety of other useful compounds. The benzoyl groups play a crucial role in directing the outcomes of these reactions.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The oxidation of aldoses can yield different acidic sugars depending on the reagents and conditions used. Mild oxidation of the aldehyde group in the open-chain form of an aldose produces an aldonic acid. nih.govresearchgate.net Stronger oxidizing agents, such as nitric acid, can oxidize both the aldehyde and the primary alcohol group to form an aldaric acid. abo.fi

In the context of a protected system like α-D-arabinose tetrabenzoate, the anomeric position is part of a glycosidic bond (an acetal), and the other hydroxyls are protected as esters. Therefore, direct oxidation of the ring is not feasible. However, if the anomeric benzoate is selectively cleaved to reveal the hemiacetal, the resulting free sugar can exist in equilibrium with its open-chain aldehyde form, which is susceptible to oxidation. researchgate.net Reagents such as bromine in water can then selectively oxidize this aldehyde to the corresponding aldonic acid, in this case, arabinonic acid, with the other benzoate groups remaining intact under these mild conditions.

Alternatively, catalytic systems have been developed for the direct oxidation of arabinose to arabinonic acid. One such method employs gold nanoparticles as a catalyst in an aqueous solution, which proceeds via an arabinolactone intermediate. google.com For partially protected sugars where the primary alcohol is free, selective oxidation to a carboxylic acid (uronic acid) can be achieved using reagent systems like trichloroisocyanuric acid (TCICA) in the presence of TEMPO. nih.gov

Table 1: Reagents for Oxidation of Sugars

| Target Functional Group | Product Type | Example Reagent(s) | Reference(s) |

| Aldehyde (open-chain) | Aldonic Acid | Bromine water, Tollens' reagent | nih.govresearchgate.netabo.fi |

| Aldehyde and Primary Alcohol | Aldaric Acid | Nitric Acid (HNO₃) | abo.fi |

| Primary Alcohol (in protected sugars) | Uronic Acid | TCICA/TEMPO | nih.gov |

| Aldose (direct conversion) | Aldonic Acid | Gold Nanoparticles/O₂ | google.com |

Reductive Transformations and Product Characterization

The reduction of carbohydrates offers another avenue for synthetic transformations. The carbonyl group of the open-chain aldehyde form of a sugar can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. youtube.com This reaction converts the aldose into an alditol. For α-D-arabinose tetrabenzoate, this would require conditions that favor the open-chain form, as NaBH₄ does not reduce the cyclic hemiacetal directly. youtube.commasterorganicchemistry.com The reaction proceeds as the small equilibrium concentration of the aldehyde is reduced, which, by Le Châtelier's principle, drives the equilibrium to produce more of the open-chain form until the reduction is complete. youtube.com

Catalytic hydrogenation (e.g., using H₂, Ni, or Ru catalysts) is another common method for reducing sugars to their corresponding alditols. nih.govabo.fi While benzoate esters are generally more stable to reduction than simple aldehydes, these conditions can also be used for the reductive cleavage of protecting groups. Catalytic transfer hydrogenolysis, for example, is a mild method used for the regioselective deprotection of anomeric O-benzyl groups, and similar strategies can be envisioned for benzoate esters, although they typically require harsher conditions. researchgate.net The complete reduction of α-D-arabinose tetrabenzoate would likely involve both the reduction of the carbonyl (once exposed) and the cleavage of the benzoate esters to yield the parent alditol, arabitol.

The characterization of these reduction products relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure of the resulting polyols, confirming the disappearance of carbonyl signals and the appearance of new alcohol proton and carbon signals. researchgate.net Mass spectrometry would be used to confirm the molecular weight of the product, and techniques like infrared (IR) spectroscopy would show the appearance of broad O-H stretches and the disappearance of C=O stretches from the ester groups upon complete reduction.

Unveiling the Molecular Architecture of alpha-d-Arabinose Tetrabenzoate: A Spectroscopic and Computational Perspective

The intricate world of carbohydrate chemistry relies heavily on a suite of advanced analytical techniques to unravel the three-dimensional structure and conformational dynamics of these vital biomolecules. The compound this compound, a derivative of the pentose (B10789219) sugar arabinose where the hydroxyl groups have been esterified with benzoyl groups, serves as a compelling case study for the application of these powerful methods. This article delves into the spectroscopic and computational approaches that are instrumental in the comprehensive structural and conformational analysis of this fully benzoylated monosaccharide.

IV. Spectroscopic and Computational Approaches for Structural and Conformational Analysis

The precise determination of the stereochemistry and the preferred spatial arrangement of this compound is paramount for understanding its chemical behavior. This is achieved through a synergistic application of advanced spectroscopic techniques and theoretical computational models.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the solution-state structure and conformation of organic molecules. For this compound, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the arabinose ring and the benzoyl protecting groups. The chemical shifts (δ) of the ring protons (H-1 to H-5) are influenced by their stereochemical environment, particularly the orientation of the bulky benzoyl groups. The anomeric proton (H-1) is of special diagnostic importance. In the alpha anomer, H-1 is in an axial orientation, which typically results in a larger coupling constant (³J(H-1, H-2)) compared to the equatorial H-1 of the beta anomer. The aromatic protons of the four benzoyl groups would appear as complex multiplets in the downfield region of the spectrum, typically between 7.2 and 8.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It will display signals for the five carbon atoms of the arabinose ring and the carbons of the four benzoyl groups (including the carbonyl carbons). The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the anomeric configuration.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling network between the protons on the arabinose ring, allowing for the tracing of the spin system from H-1 to H-5. An HSQC spectrum correlates each proton with its directly attached carbon, facilitating the assignment of the carbon signals based on the already assigned proton spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations, for instance, between the carbonyl carbon of a benzoyl group and the ring proton to which it is attached, confirming the location of the ester groups. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, offering crucial insights into the conformational preferences of the pyranose ring and the orientation of the benzoyl substituents.

| Expected ¹H NMR Data for this compound | |

| Proton | Expected Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 8.2 |

| Anomeric Proton (H-1) | ~6.5 |

| Ring Protons (H-2, H-3, H-4) | 5.5 - 6.0 |

| Ring Protons (H-5) | 4.0 - 4.5 |

| Expected ¹³C NMR Data for this compound | |

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl Carbons | 164 - 166 |

| Aromatic Carbons | 128 - 134 |

| Anomeric Carbon (C-1) | ~95 |

| Ring Carbons (C-2, C-3, C-4) | 68 - 75 |

| Ring Carbon (C-5) | ~62 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional groups. nist.govnih.gov A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching of the benzoate esters. The C-O stretching vibrations of the ester linkages would appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The presence of aromatic rings will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete benzoylation of all hydroxyl groups. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, particularly the ring breathing modes around 1000 cm⁻¹. researchgate.netnih.gov The C=O stretching vibration is also Raman active. Subtle shifts in the vibrational frequencies in both IR and Raman spectra can be indicative of specific conformational states and intermolecular interactions in the solid state. nih.gov

| Expected Vibrational Spectroscopy Data for this compound | |

| Functional Group | Expected IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Ester C=O Stretch | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Ester C-O Stretch | 1100 - 1300 |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₃₃H₂₆O₉), the expected exact mass is approximately 566.16 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed, although it might be weak due to the lability of the glycosidic bonds and ester groups. The fragmentation pattern would be dominated by cleavages characteristic of benzoylated carbohydrates. A prominent fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. Loss of a benzoyloxy group (C₆H₅COO•) would lead to a fragment at m/z 445 (M - 121). Cleavage of the glycosidic bond can also occur. The NIST Mass Spectrometry Data Center reports major peaks at m/z 105 and 294 for this compound. nih.gov The peak at m/z 105 corresponds to the benzoyl cation, while the fragment at m/z 294 could arise from a more complex fragmentation pathway involving the sugar ring.

Furthermore, the crystal structure would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and C-H···O hydrogen bonds, which can influence the conformation adopted in the solid state. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a powerful theoretical framework to complement experimental data and to probe the electronic properties of molecules. researchgate.netacs.org

For this compound, DFT calculations can be employed to:

Iv. Spectroscopic and Computational Approaches for Structural and Conformational Analysis

Theoretical and Computational Chemistry Studies

Conformational Analysis using Molecular Mechanics and Quantum Dynamics Simulations

The conformational flexibility of the furanose ring in arabinose, coupled with the rotational freedom of the four bulky benzoate (B1203000) groups, makes the conformational landscape of alpha-d-Arabinose tetrabenzoate particularly complex. Molecular mechanics (MM) and quantum dynamics (QD) simulations are indispensable tools for mapping this landscape and identifying the most stable conformers.

Molecular mechanics force fields, such as GLYCAM or AMBER, are often employed for initial conformational searches of carbohydrates and their derivatives. nih.gov These methods treat molecules as a collection of atoms held together by classical mechanical springs, allowing for rapid exploration of a vast number of possible conformations. For this compound, a systematic search would involve rotating each of the four benzoate groups and exploring the puckering of the furanose ring, which is typically described by pseudorotation. nih.govuu.nl The furanose ring of arabinose can adopt various envelope (E) and twist (T) conformations, and the presence of the bulky benzoate groups is expected to influence the relative energies of these conformers.

Quantum dynamics simulations, while computationally more intensive, provide a more accurate description of the potential energy surface by considering the electronic structure of the molecule. elsevierpure.com These simulations can refine the geometries and relative energies of the conformers identified by molecular mechanics. For this compound, QD simulations would be crucial for understanding the subtle interplay between the electronic effects of the benzoate esters and the inherent conformational preferences of the arabinofuranose core. The results of such simulations would likely indicate a limited number of low-energy conformers that are significantly populated at room temperature.

| Computational Method | Application to this compound | Anticipated Findings |

| Molecular Mechanics (e.g., GLYCAM, AMBER) | Initial broad conformational search of the furanose ring and benzoate group orientations. | Identification of a large set of possible conformers and their preliminary relative energies. |

| Quantum Dynamics (e.g., DFT-based MD) | Refinement of the geometries and energies of the most stable conformers found by MM. | Accurate determination of the low-energy conformational space and the energy barriers between conformers. |

Prediction of Spectroscopic Parameters and Corroboration with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structures. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts and coupling constants in carbohydrates. aminer.orgnih.govresearchgate.netnih.gov The process typically involves optimizing the geometry of the most stable conformers (obtained from the analysis described in 4.2.2) at a high level of theory. Subsequently, the NMR shielding constants are calculated for each conformer, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The final predicted spectrum is an average of the spectra of the individual conformers, weighted by their Boltzmann populations. This approach allows for a direct comparison with the experimental NMR spectrum. Any discrepancies between the predicted and experimental spectra can provide insights into the conformational dynamics or highlight the limitations of the computational model. For this compound, accurate prediction of the chemical shifts of the furanose ring protons and carbons would be a strong indicator of the correctness of the predicted ring conformation.

| Spectroscopic Parameter | Computational Prediction Method | Importance for this compound |

| ¹H NMR Chemical Shifts | DFT (GIAO) calculations on Boltzmann-averaged conformers. | Validation of the predicted furanose ring pucker and the orientation of the benzoate groups relative to the sugar core. |

| ¹³C NMR Chemical Shifts | DFT (GIAO) calculations on Boltzmann-averaged conformers. | Confirmation of the overall molecular structure and the electronic environment of the carbon atoms. |

| J-Coupling Constants | DFT calculations. | Providing further detail on the dihedral angles between adjacent protons, thus refining the conformational model. |

Reaction Mechanism Elucidation through Computational Reaction Pathways

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, including those involving protected carbohydrates like this compound. Two key reaction types are of interest for this molecule: glycosylation reactions where it might act as a donor, and potential intramolecular acyl migration.

Glycosylation Reactions: Theoretical studies can be used to model the reaction pathway of a glycosylation reaction involving a benzoylated arabinose donor. researchgate.netbeilstein-journals.orgscispace.comresearchgate.netfu-berlin.de By calculating the energies of reactants, transition states, and products, chemists can gain insight into the reaction's feasibility, stereoselectivity, and the influence of the benzoate protecting groups. For instance, computational models can help to understand how the C2-benzoyl group might participate in the reaction, potentially influencing the stereochemical outcome at the anomeric center.

Acyl Migration: Benzoyl groups in partially acylated sugars are known to be susceptible to intramolecular migration. Computational studies can elucidate the mechanism of this migration, for example, from the C2 to the C3 position. beilstein-journals.org By mapping the potential energy surface for this process, it is possible to determine the transition state structure and the activation energy, providing a quantitative understanding of the likelihood and rate of such a rearrangement under different conditions.

| Reaction Type | Computational Approach | Insights for this compound |

| Glycosylation | DFT calculations to map the reaction energy profile. | Understanding the role of the benzoate groups in directing the stereochemical outcome of glycosidic bond formation. |

| Acyl Migration | DFT calculations to locate transition states and determine activation energies. | Predicting the stability of the compound and the likelihood of intramolecular rearrangements. |

V. Applications in Complex Carbohydrate and Nucleoside Synthesis

Utilization as Building Blocks for Oligoarabinofuranosides and Oligosaccharide Fragments

The furanose form of arabinose is a critical component of various structural polysaccharides in microorganisms and plants. The protected nature of alpha-d-arabinose tetrabenzoate allows for its use as a versatile building block in the assembly of these complex oligosaccharides. By converting the tetrabenzoate into glycosyl donors, such as trichloroacetimidates, chemists can stereoselectively introduce arabinofuranose units into growing oligosaccharide chains.

The cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, contains two major glycoconjugates: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). researchgate.netnih.gov These complex structures are essential for the viability of the bacterium and play a crucial role in its interaction with the host immune system. researchgate.netnih.govcapes.gov.br Both AG and LAM feature a complex arabinan (B1173331) domain built from α-arabinofuranose (Araf) residues.

The chemical synthesis of fragments of these molecules is critical for studying their biosynthesis and biological function. In these syntheses, protected arabinofuranose donors are indispensable. For instance, 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl trichloroacetimidate (B1259523), a derivative readily prepared from arabinose precursors like the tetrabenzoate, has been used as an effective glycosyl donor to create specific linkages found in the mycobacterial cell wall. nih.gov The benzoyl protecting groups guide the stereochemical outcome of the glycosylation reactions, ensuring the formation of the correct anomeric linkages.

Convergent synthetic strategies have been employed to assemble large, complex fragments, including a remarkable 92-mer polysaccharide corresponding to the full mycobacterial arabinogalactan. chemrxiv.org These monumental efforts rely on the iterative, one-pot assembly of smaller, well-defined oligosaccharide blocks, which are themselves constructed from protected monosaccharide units, including arabinofuranose donors. chemrxiv.org Similarly, the synthesis of LAM analogs, which contain an arabinan domain attached to a mannosylated phosphatidylinositol anchor, also utilizes protected arabinose building blocks to construct the characteristic oligoarabinan portion. nih.govcapes.gov.br

Table 1: Examples of Arabinose Building Blocks in Mycobacterial Glycan Synthesis

| Building Block Derivative | Application | Relevant Complex Molecule |

| 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl trichloroacetimidate | Glycosyl donor for forming arabinofuranoside linkages. nih.gov | Arabinogalactan, Lipoarabinomannan nih.gov |

| Iterative use of arabinofuranosyl monosaccharides | Component in one-pot glycosylation for large polysaccharide assembly. chemrxiv.org | Mycobacterial Arabinogalactan (92-mer) chemrxiv.org |

| Orthogonally protected arabinose units | Construction of oligoarabinan domains in a convergent synthesis. capes.gov.br | Lipoarabinomannan (LAM) Analogs capes.gov.br |

Beyond mycobacteria, arabinose is a key constituent of pectic polysaccharides in plant cell walls. Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone of repeating rhamnose and galacturonic acid units. nih.gov This backbone is extensively decorated with side chains, which are frequently composed of arabinans and arabinogalactans. nih.gov These side chains are crucial for the physicochemical properties of pectin (B1162225) and its role in plant biology.

The synthesis of defined RG-I fragments is essential for understanding its structure-function relationship and for developing tools to study the enzymes involved in its metabolism. nih.gov The construction of these branched oligosaccharides is a significant synthetic challenge that relies on a modular approach, using protected building blocks for each monosaccharide component. chemrxiv.org While the backbone is composed of rhamnose and galacturonic acid, the synthesis of branched RG-I fragments requires the incorporation of arabinose-containing side chains. researchgate.netnih.gov

Protected arabinose donors, derived from precursors like this compound, are therefore necessary for assembling these side chains and attaching them to the main RG-I backbone. The synthesis of such complex molecules involves the strategic use of various protecting groups to differentiate the reactivity of multiple hydroxyl groups, allowing for the precise and regioselective formation of glycosidic bonds.

Precursors in Nucleoside and Nucleotide Chemistry

The inherent chirality and functionality of arabinose make it an attractive scaffold for the synthesis of non-natural nucleosides and nucleotides. These modified analogs are crucial tools in chemical biology and drug discovery, often exhibiting unique therapeutic or diagnostic properties.

The synthesis of nucleosides requires the formation of a glycosidic bond between a sugar and a nucleobase. Controlling the stereochemistry of this new bond is a central challenge. The use of arabinose derivatives with a participating protecting group, such as a benzoate (B1203000) ester at the C2 position, can direct the stereochemical outcome of the glycosylation.

Specifically, the synthesis of α-nucleosides, which are anomers of the naturally occurring β-nucleosides, has garnered significant interest due to their unique biochemical properties and potential applications. nih.gov Research has shown that using an arabinose derivative with a benzoate protecting group at the C2 position can effectively guide the stereoselective synthesis of α-nucleoside derivatives through methods like the Vorbrüggen glycosylation. nih.gov The ester group participates in the reaction mechanism, shielding one face of the sugar and leading to the preferential formation of the α-anomer. These α-arabinonucleoside derivatives can then be further modified, for instance, by deoxygenation, to produce the corresponding α-deoxynucleosides. nih.gov

Arabinose-derived molecules serve as valuable biochemical probes for investigating complex biological pathways. Nucleotide sugars, in particular, are the activated donors used by enzymes called glycosyltransferases to build oligosaccharides. Synthetic analogs of these nucleotide sugars are powerful tools for studying these enzymes and their roles in health and disease.

In the protozoan parasite Leishmania major, the cell surface is coated with a lipophosphoglycan (LPG) that contains β-D-arabinopyranose caps (B75204). These caps are critical for the parasite's interaction with its insect vector. capes.gov.br The activated sugar donor for this process was identified as guanosine (B1672433) diphosphate-alpha-D-arabinopyranose (GDP-α-D-Arap). capes.gov.br The synthesis of GDP-α-D-Arap and its analogs, which would start from appropriately protected arabinose precursors, provides essential probes to study the biosynthesis of LPG, a potential drug target. Furthermore, isosteric phosphonate (B1237965) and carboxylate analogs of D-arabinose 1,5-bisphosphate have been synthesized to act as probes and potential inhibitors for enzymes involved in carbohydrate metabolism.

Role as Intermediates in Fine Chemical Synthesis

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities through sophisticated multi-step syntheses. This compound and its derivatives are classic examples of intermediates used in fine chemical synthesis, particularly for producing high-value, chiral molecules for biological and medicinal applications.

The syntheses of the complex mycobacterial polysaccharides and modified nucleosides detailed above are prime examples of its application in this field. chemrxiv.orgnih.gov The compound serves as a stable, storable, and reactive building block that allows for the introduction of a specific chiral pentose (B10789219) into a target molecule. Its utility extends to the synthesis of various other complex natural products and their analogs, where the stereochemistry of hydroxyl groups is critical for biological function. For example, D-arabinose has been used as a starting material for the synthesis of polyhydroxylated alkaloids, which are valuable targets in medicinal chemistry. The conversion of a readily available sugar like arabinose into a protected, versatile intermediate like the tetrabenzoate is a key first step in the value-added chain of fine chemical manufacturing.

Table 2: Summary of Applications in Synthesis

| Application Area | Specific Use of Arabinose Tetrabenzoate Derivative | Resulting Product Class |

| Complex Carbohydrate Synthesis | As a protected building block for glycosylation reactions. nih.govchemrxiv.org | Mycobacterial arabinogalactan, Lipoarabinomannan, Rhamnogalacturonan I fragments. nih.govchemrxiv.orgnih.gov |

| Nucleoside Chemistry | As a stereodirecting precursor for glycosylation with nucleobases. nih.gov | Modified α-nucleosides and α-deoxynucleosides. nih.gov |

| Biochemical Probes | As a scaffold for synthesizing nucleotide-sugar and phosphonate analogs. capes.gov.br | Probes for studying carbohydrate metabolism and biosynthesis. capes.gov.br |

| Fine Chemical Synthesis | As a versatile chiral intermediate for complex target molecules. | Polyhydroxylated alkaloids, various biologically active compounds. |

Preparation of Specialty Chemicals and Advanced Polymeric Materials

While direct and extensive research on the application of this compound in the synthesis of specialty chemicals and advanced polymeric materials is not widely documented, the utility of closely related protected arabinose derivatives provides significant insight into its potential roles. For instance, the fully acetylated derivative, D-arabinose, 2,3,4,5-tetraacetate, is utilized as a precursor in the production of specialty chemicals and various polymers. The structural and functional similarities between acetate (B1210297) and benzoate protecting groups—both serving to mask hydroxyl groups and enhance solubility in organic solvents—suggest that this compound could be a viable, and in some cases, a preferred intermediate in similar synthetic pathways.

The benzoyl groups in this compound are generally more robust than acetyl groups, offering greater stability under certain reaction conditions, which can be advantageous in multi-step syntheses of complex molecules. This stability can be crucial in the preparation of specialized monomers derived from sugars, which are then used to build advanced polymeric materials with tailored properties such as biodegradability and specific functionalities. nih.gov The development of such tailored polymer systems is a growing field of interest, aiming to address global needs for sustainable and efficient materials. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C33H26O9 |

| Molecular Weight | 566.6 g/mol |

| Computed Monoisotopic Mass | 566.15768240 Da |

| InChI Key | YHLULIUXPPJCPL-UHFFFAOYSA-N |

| IUPAC Name | benzoyl 2,3,4-tri-O-benzoyl-pentopyranoside |

Data sourced from PubChem. nih.gov

Synthesis of Deoxygenated Sugars and Other Functionalized Carbohydrate Derivatives

The synthesis of deoxygenated sugars is of significant interest as these compounds are components of many bioactive natural products and can modulate their biological activity. nih.gov Arabinose and its derivatives are key starting materials in the synthesis of various functionalized carbohydrates, including deoxygenated sugars.

A notable application of arabinose derivatives is in the synthesis of deoxygenated arabinofuranose disaccharides, which are studied as potential inhibitors of arabinosyltransferases in Mycobacterium tuberculosis. nih.gov In these syntheses, a common precursor derived from D-arabinose is used. The process involves selective protection of hydroxyl groups, followed by deoxygenation at a specific carbon, often via a free radical procedure using a xanthate derivative. nih.gov While this example starts from a different arabinose derivative, the principle of using a protected arabinose to achieve regioselective deoxygenation is directly applicable to syntheses that could employ this compound as the starting material. The robust nature of the benzoate protecting groups would be advantageous in withstanding the conditions of radical deoxygenation reactions.

Another example is the synthesis of 3-Deoxy-d-threopentofuranose 5-phosphate, a substrate for the enzyme arabinose 5-phosphate isomerase, which was successfully synthesized from D-arabinose. researchgate.net This synthesis involved the selective protection of hydroxyl groups at positions 1, 2, and 5, allowing for the deoxygenation at the C-3 position through the formation of a thiocarbamate and subsequent radical reduction. researchgate.net This highlights the versatility of protected arabinose intermediates in preparing complex and biologically relevant functionalized sugar phosphates.

The general strategy for the synthesis of 2-deoxyglycosides often involves the reaction of an activated electrophilic deoxy-sugar donor with a nucleophilic acceptor. nih.gov Protected arabinose derivatives like this compound can be converted into such glycosyl donors for the synthesis of various oligosaccharides containing deoxygenated units.

Table 2: Examples of Functionalized Carbohydrates Synthesized from D-Arabinose Derivatives

| Target Molecule | Synthetic Approach | Starting Material Derivative | Reference |

|---|---|---|---|

| 2-deoxy and 3-deoxy Araf α(1→5) Araf disaccharides | Free radical deoxygenation via xanthate derivatives | n-octyl α-D-arabinofuranoside | nih.gov |

Vi. Emerging Research Directions and Future Perspectives

Innovation in Protecting Group Chemistry for Arabinose Derivatives

The synthesis of complex carbohydrates is fundamentally reliant on the strategic use of protecting groups to mask reactive hydroxyl groups, allowing for regioselective and stereoselective modifications. nih.gov Innovations in this area are central to improving the efficiency and scope of arabinose chemistry.

Selective protection of the numerous hydroxyl groups in carbohydrates like arabinose is a primary challenge. harvard.edu Traditional protecting groups such as acetonides and benzylidene acetals remain common. harvard.edu However, research is moving towards more sophisticated and orthogonal protecting group strategies. This involves using groups that can be removed under very specific and mild conditions without affecting other protecting groups in the molecule. organic-chemistry.org For arabinose derivatives, this allows for the sequential construction of complex oligosaccharides.

Key areas of innovation include:

Silyl (B83357) Ethers: While traditional silyl ethers (e.g., TBDMS, TES) are widely used, newer silyl groups are being developed for enhanced selectivity. The relative stability of different silyl ethers can be fine-tuned, allowing for selective deprotection. For instance, the triethylsilyl (TES) group can often be removed while the tert-butyldimethylsilyl (TBDMS) group remains intact. harvard.edu Deprotection is typically achieved with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride. harvard.edu

Regioselective Acylation and Benzoylation: The development of methods for regioselective acylation, including benzoylation, is crucial. While per-benzoylation to form tetrabenzoates is straightforward, achieving selective protection of a single hydroxyl group in the presence of others remains a significant goal. This can be influenced by steric and electronic factors, as well as the use of organotin intermediates or enzymatic catalysis.

Photolabile Protecting Groups: These groups offer the advantage of being removed by light, providing a highly orthogonal deprotection strategy that avoids chemical reagents.

Chemoenzymatic Approaches: Enzymes can be used for the regioselective introduction or removal of protecting groups, offering unparalleled selectivity that is often difficult to achieve through purely chemical means. researchgate.net

Table 1: Innovations in Protecting Groups for Arabinose Derivatives

| Protecting Group Type | Reagents/Method | Key Features/Innovations |

|---|---|---|

| Silyl Ethers | TESCl/imidazole, TBDMSCl/imidazole, HF•Pyridine (B92270), TBAF | Offers a range of stabilities allowing for orthogonal protection schemes. Selective deprotection is a key strategy. harvard.edu |

| Acetal Groups | Benzaldehyde dimethyl acetal, p-toluenesulfonic acid | Common for protecting 1,2- or 1,3-diols, can be selectively removed under acidic conditions. harvard.edu |

| Acyl Groups (e.g., Benzoyl) | Benzoyl chloride, pyridine | Benzoyl groups are robust and can influence the reactivity and stereochemical outcome of glycosylation reactions. researchgate.net |

| Enzymatic Protection/Deprotection | Lipases, Proteases | Provides high regioselectivity for adding or removing acyl groups under mild conditions, which is difficult to achieve chemically. researchgate.net |

Exploration of Green Chemistry Methodologies in Protected Arabinose Synthesis

The synthesis of protected sugars like alpha-d-arabinose tetrabenzoate traditionally involves multiple steps and the use of hazardous solvents and reagents. Green chemistry principles are increasingly being applied to make these processes more sustainable. unibo.it

Key areas of exploration include:

Alternative Solvents: Research focuses on replacing hazardous solvents like pyridine and dimethylformamide (DMF) with greener alternatives. acs.org Solvents such as dimethyl carbonate, gamma-valerolactone (B192634) (GVL), or even water-based systems are being investigated. acs.orgacademie-sciences.fr The challenge lies in ensuring the solubility of both the carbohydrate and the reagents. unibo.it

Catalytic Methods: The use of stoichiometric reagents is being replaced by catalytic alternatives. This includes using acid or base catalysts in smaller, recoverable quantities. Biocatalysis, using enzymes to perform specific transformations, is a particularly promising green approach. rsc.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing waste. One-pot reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, are a key strategy in this regard.

Renewable Feedstocks: Arabinose itself is a renewable feedstock, often derived from lignocellulosic biomass like corn cobs or sugar beet pulp. rsc.orgtandfonline.comnorthumbria.ac.uk Utilizing this abundant natural resource is a cornerstone of sustainable carbohydrate chemistry. nih.gov

Table 2: Green Chemistry Approaches in Protected Carbohydrate Synthesis

| Methodology | Key Principle | Example/Application |

|---|---|---|

| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. | Transketolase variants used for the one-step synthesis of L-gluco-heptulose from L-arabinose. rsc.org |

| Alternative Solvents | Replacing hazardous solvents with safer, biodegradable options. | Telomerization of butadiene with L-arabinose in water or dimethylformamide as a solvent. academie-sciences.fr |

| Process Intensification | Combining multiple reaction steps into a single pot to reduce waste and energy consumption. | One-pot chemoenzymatic synthesis of nucleotide sugars, avoiding intermediate purification steps. frontiersin.org |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of fossil fuels. | L-arabinose is sourced from hemicellulose and pectin (B1162225), which are abundant biopolymers. northumbria.ac.ukwikipedia.org |

Development of Chemoenzymatic Synthesis Routes for Arabinose-Containing Glycans

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to create complex glycans. rsc.org This approach is particularly powerful for overcoming challenges in stereocontrol during the formation of glycosidic bonds. nih.gov

The synthesis of arabinose-containing glycans often utilizes glycosyltransferases or glycosidases. rsc.org

Glycosyltransferases (GTs): These enzymes naturally catalyze the formation of glycosidic bonds with high regio- and stereospecificity. nih.gov For example, specific arabinosyltransferases can be used to attach arabinose units to a growing glycan chain. A key requirement is the availability of the corresponding nucleotide sugar donor, such as UDP-β-L-arabinose. frontiersin.org Efficient chemoenzymatic methods have been developed to synthesize these crucial sugar donors, bypassing purely chemical routes that require extensive protecting group manipulations. frontiersin.orgresearchgate.net

Glycosidases and Glycosynthases: Glycosidases, which normally cleave glycosidic bonds, can be used in reverse (transglycosylation) to form them. nih.govacs.org More effectively, glycosidases can be genetically engineered into "glycosynthases," which are mutant enzymes capable of synthesizing glycosidic bonds but not cleaving them. acs.org This has been a major advance in enzymatic glycan synthesis. For instance, an arabinofuranosyl hydrolase has been shown to be effective in catalyzing the oligomerization of arabinofuranosides. nih.gov

This synergy between chemical and enzymatic steps allows for the efficient and stereopure production of complex arabinose-containing oligosaccharides and glycoconjugates. frontiersin.orgnih.gov

Table 3: Enzymes in Chemoenzymatic Synthesis of Arabinose Glycans

| Enzyme Class | Specific Enzyme Example | Function/Reaction Catalyzed |

|---|---|---|

| Glycosyltransferase | UDP-sugar pyrophosphorylase (AtUSP) | Catalyzes the formation of UDP-α-D-xylose and UDP-β-L-arabinose from the corresponding sugar-1-phosphates. frontiersin.orgresearchgate.net |

| Glycoside Hydrolase | Arabinofuranosyl hydrolase Araf51 | Used in transglycosylation reactions to synthesize oligo-arabinofuranosides. nih.gov |

| Glycosynthase | Engineered Glycoside Hydrolases | Mutant enzymes that catalyze the formation of glycosidic bonds without hydrolytic activity, offering high yields. acs.org |

| Epimerase | UDP-d-Xylose 4-Epimerase (MUR4) | Interconverts UDP-d-xylose and UDP-l-arabinose, providing the necessary sugar donor for arabinosylation in plants. nih.gov |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Carbohydrate Chemistry

Carbohydrate chemistry is notoriously complex, with reaction outcomes, particularly stereoselectivity, being sensitive to numerous variables. researchgate.netrsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. gu.se

Predicting Reaction Outcomes: ML models, such as random forest algorithms and artificial neural networks (ANNs), are being trained on datasets of known glycosylation reactions. researchgate.netrsc.org These models can predict the stereochemical outcome (α/β ratio) of a new reaction with high accuracy by analyzing factors like the structure of the donor and acceptor, the promoter, and the solvent. researchgate.netrsc.org This predictive power can save significant experimental time and resources.

Optimizing Reaction Conditions: AI can be used to optimize reaction conditions to maximize the yield of a desired product. By analyzing large datasets, ML algorithms can identify the optimal combination of temperature, concentration, and catalysts for a specific transformation. mdpi.com

Glycan Analysis and Identification: Deep learning models are being developed to rapidly analyze mass spectrometry data of glycans, allowing for high-throughput structural elucidation that would take experts hours or days to perform manually. gu.seacs.org

Understanding Biological Function: AI is also used to predict which proteins bind to carbohydrates and to identify the specific glycosylation sites on proteins, providing insights into the biological roles of glycans. nih.govmdpi.comnih.gov

The integration of AI promises to accelerate discovery in carbohydrate science, from fundamental synthesis to understanding the role of glycans in disease. gu.se

Table 4: AI/ML Models in Carbohydrate Chemistry

| AI/ML Model | Application | Key Findings |

|---|---|---|

| Random Forest Algorithm | Predicting stereoselectivity of glycosylation reactions. | Accurately predicts stereochemical outcomes by quantifying the influence of reagents, catalysts, and solvents. researchgate.netrsc.org |

| Artificial Neural Networks (ANN) | Predicting protein glycosylation patterns. | Can predict site-specific glycoform distributions with high accuracy (average absolute error of 1.1%). nih.gov |